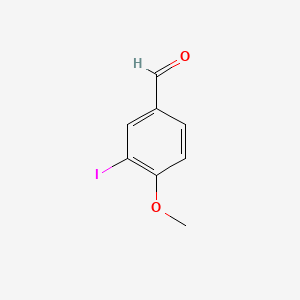

3-Iodo-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOHBWQJGLXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363475 | |

| Record name | 3-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-37-6 | |

| Record name | 3-Iodo-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-4-methoxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Iodo-4-methoxybenzaldehyde (CAS No. 2314-37-6), a seemingly simple aromatic aldehyde, represents a quintessential example of a high-value, multifunctional building block.[1][2][3] Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive aryl iodide poised for carbon-carbon and carbon-heteroatom bond formation, an electron-donating methoxy group that influences the aromatic ring's reactivity, and an aldehyde group that serves as a versatile handle for a myriad of chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, and strategic application in the synthesis of high-value compounds, including precursors to potent therapeutic agents like combretastatin analogs.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.[2][5][6]

| Property | Value | Reference(s) |

| CAS Number | 2314-37-6 | [2][6] |

| Molecular Formula | C₈H₇IO₂ | [2][6] |

| Molecular Weight | 262.04 g/mol | [2][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 107-112 °C | [2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Iodo-p-anisaldehyde, 4-Formyl-2-iodoanisole | [3] |

Spectroscopic Characterization: Confirming Identity and Purity

Spectroscopic analysis is non-negotiable for verifying the structure and purity of any synthetic intermediate. Below is a detailed analysis of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework. The data presented here is based on a 400 MHz spectrum in CDCl₃.[7]

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde-H | 9.82 | s | - | -CHO |

| Ar-H | 8.31 | d | 1.9 | H-2 |

| Ar-H | 7.86 | dd | 8.5, 2.0 | H-6 |

| Ar-H | 6.93 | d | 8.5 | H-5 |

| Methoxy-H | 3.98 | s | - | -OCH₃ |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde C=O | 189.4 | -CHO |

| Ar-C (quaternary) | 162.8 | C-4 |

| Ar-C | 141.1 | C-2 |

| Ar-C | 132.1 | C-6 |

| Ar-C (quaternary) | 131.4 | C-1 |

| Ar-C | 110.5 | C-5 |

| Ar-C (quaternary) | 86.5 | C-3 |

| Methoxy-C | 56.8 | -OCH₃ |

Rationale: The downfield shift of the aldehyde proton (δ 9.82) is characteristic. The aromatic region shows an AMX spin system. The proton at C-2 is a doublet due to coupling with H-6. The H-6 proton is a doublet of doublets, coupling to both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz). The H-5 proton is a doublet due to ortho coupling with H-6. The C-I bond's strong deshielding effect is evident in the downfield shift of the C-3 carbon to δ 86.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

~2850-2750 cm⁻¹: A pair of weak to medium bands characteristic of the C-H stretch of the aldehyde group (Fermi doublet).

-

~1685 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the aromatic aldehyde. Conjugation to the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for an aliphatic aldehyde.[8][9][10]

-

~1580-1450 cm⁻¹: Several sharp bands indicating C=C stretching within the aromatic ring.

-

~1250 cm⁻¹: A strong band associated with the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).

-

~1020 cm⁻¹: A medium band for the symmetric C-O-C stretch.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion (M⁺): A strong peak at m/z = 262, corresponding to the molecular weight.

-

Key Fragments: A prominent fragment at m/z = 261 ([M-H]⁺) from the loss of the aldehydic proton. Loss of the methoxy group (-•OCH₃) would yield a fragment at m/z = 231. Subsequent loss of carbon monoxide (-CO) from the aldehyde could produce a fragment at m/z = 233.[11][12][13]

Synthesis and Purification: A Robust and Scalable Protocol

The most direct and common synthesis of this compound is through the electrophilic iodination of its readily available precursor, p-anisaldehyde (4-methoxybenzaldehyde).

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is adapted from established literature procedures.[1][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-anisaldehyde (1.00 g, 7.34 mmol, 1.0 eq) and methanol (75 mL).

-

Reagent Addition: To the stirred solution, add iodine (I₂) (932 mg, 3.67 mmol, 0.5 eq) followed by Selectfluor® (1.56 g, 4.40 mmol, 0.6 eq).

-

Causality Insight: Direct iodination with I₂ is an unfavorable equilibrium. An oxidizing agent like Selectfluor® is required to generate a more potent electrophilic iodine species (e.g., I⁺) in situ, driving the reaction to completion. The methoxy group is a strong ortho-, para-director, and since the para position is blocked, iodination occurs regioselectively at one of the ortho positions (C3 or C5).

-

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 21-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (e.g., starting from 30:1 and increasing polarity). A 15:1 mixture is often effective.[7] Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a white solid (typical yield: ~90%).[7]

Reactivity and Key Synthetic Transformations

The true power of this compound lies in its capacity to undergo a diverse range of chemical transformations, making it a linchpin in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide is the most reactive handle for Pd-catalyzed cross-coupling, enabling the formation of C-C and C-N bonds with exquisite control. The high reactivity of the C-I bond allows for milder reaction conditions compared to aryl bromides or chlorides.

The Suzuki reaction is a cornerstone of modern synthesis, used to couple the aryl iodide with an organoboron species. This is a primary method for constructing biaryl systems prevalent in pharmaceuticals.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling (Adapted from protocols for similar substrates)[4]

-

Reagent Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the flask via syringe.

-

Catalyst Addition: Under a positive flow of Argon, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand such as SPhos (4 mol%).

-

Causality Insight: The Pd(0) species, generated in situ from the Pd(II) precatalyst, undergoes oxidative addition into the C-I bond. The base is crucial for activating the boronic acid to form a more nucleophilic 'ate' complex, which facilitates the transmetalation step onto the palladium center. The ligand stabilizes the palladium complex and modulates its reactivity.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor for completion by TLC or LC-MS (typically 4-12 hours).

-

Workup and Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.

This reaction efficiently couples the aryl iodide with a terminal alkyne, a valuable transformation for synthesizing intermediates for kinase inhibitors and natural products.[14]

Protocol: Sonogashira Coupling (Adapted from general protocols)

-

Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).

-

Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base like triethylamine (Et₃N, 2.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Causality Insight: This reaction follows a dual catalytic cycle. The palladium catalyst performs the oxidative addition/reductive elimination, while the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

-

-

Reaction and Workup: Stir at room temperature or with gentle heating (40-60 °C) until completion. Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

The Heck reaction couples the aryl iodide with an alkene, such as styrene or an acrylate, to form a new, more substituted alkene.[15][16][17]

Protocol: Heck Coupling with Styrene (Adapted from general protocols)

-

Reagent Setup: In a sealed tube, combine this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent and Reagents: Add a high-boiling polar aprotic solvent like DMF or N,N-Dimethylacetamide (DMA). Add styrene (1.5 eq).

-

Causality Insight: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the substituted alkene product and regenerates a hydrido-palladium species. The base is required to neutralize the HI produced and regenerate the Pd(0) catalyst.

-

-

Reaction: Seal the tube and heat to 120-140 °C for 12-24 hours.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Reductive Amination: A Gateway to Bioactive Amines

The aldehyde group is a prime target for reductive amination, a robust method for synthesizing secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

Caption: The one-pot process of reductive amination.

Protocol: Reductive Amination (Adapted from general procedures)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a catalytic amount of acetic acid (AcOH) to facilitate the formation of the imine or iminium ion intermediate. Stir at room temperature for 1 hour.

-

Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring solution.

-

Causality Insight: NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it is formed. This selectivity prevents the side reaction of aldehyde reduction and drives the equilibrium towards the amine product.

-

-

Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography or acid/base extraction.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of this compound makes it a valuable precursor for molecules of significant biological interest.

Synthesis of Combretastatin Analogs

Combretastatins are a class of potent natural product anti-cancer agents that function by inhibiting tubulin polymerization.[4] A closely related compound, 3-Iodo-4,5-dimethoxybenzaldehyde, is a key building block for synthesizing combretastatin A-4 analogs. The synthetic logic is directly translatable to this compound. The core strategy involves a Suzuki or Wittig reaction to couple the "A-ring" (derived from the iodo-benzaldehyde) with the "B-ring" to construct the characteristic stilbene (or related) scaffold. The aryl iodide of this compound is the key handle for introducing the B-ring via a Suzuki coupling, allowing for the rapid generation of a library of analogs with diverse B-ring substitutions to probe structure-activity relationships.[4]

Precursor for Kinase Inhibitor Scaffolds

Many kinase inhibitors feature complex heterocyclic cores. The aldehyde functionality can be used to construct heterocycles (e.g., quinolines, pyrimidines), while the iodo-substituent allows for late-stage functionalization via cross-coupling to introduce groups that target specific pockets within the kinase active site. For example, this compound has been cited as a potential intermediate in the synthesis of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders, a cutting-edge therapeutic modality.[14]

Safety and Handling

As a responsible scientist, proper handling and awareness of hazards are critical.

-

Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3, H301) and very toxic to aquatic life (Aquatic Acute 1, H400).[2][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it a reliable component in any synthetic chemist's toolbox. More importantly, the orthogonal reactivity of its functional groups—the aldehyde, methoxy, and aryl iodide—provides a powerful platform for building complex, high-value molecules. From the construction of biaryl systems via Suzuki coupling to the introduction of alkynes via Sonogashira reactions and the synthesis of amines via reductive amination, this compound serves as a versatile gateway to diverse chemical space. Its demonstrated relevance in the synthesis of precursors to potent biological agents underscores its importance for professionals in drug discovery and development.

References

- Hassan, N., Izwani, F., & Yusoff, H. M. (2017). Synthesis and characterization of Heck-cross coupling 4-(4-nitrostyryl) aniline as potential precursor in Schiff-base synthesis. Conference Paper.

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. [Online PDF]. Available at: [Link]

- Pettit, G. R., et al. (2005).

-

PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Institutes of Health. Retrieved from [Link]

- Carda, M., et al. (2007).

-

SpectraBase. (n.d.). 3-Iodo-4,5-dimethoxybenzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck‐coupling reaction of iodobenzene (1 a) and styrene (2 a) used as.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2025). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemical Sourcing. (n.d.). 3-iodo-4-methoxy-benzaldehyde suppliers USA. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene a | Download Table. Retrieved from [Link]

- Ashutosh, V. B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

-

Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

Reddit. (2024). Mass spectrum for 4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-ヨード-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-iodo-4-methoxy-benzaldehyde suppliers USA [americanchemicalsuppliers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C8H7IO2 | CID 1494376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-碘-4-甲氧苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3-Iodo-4-methoxybenzaldehyde. As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application. This document consolidates critical data, including physicochemical properties, detailed spectral analysis, and essential safety information, to support researchers in their experimental design and execution.

Introduction

This compound, a substituted aromatic aldehyde, serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing, sterically demanding iodine atom ortho to the aldehyde, imparts unique reactivity and makes it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of the iodo-substituent allows for further functionalization through various cross-coupling reactions, making it an attractive starting material for generating libraries of compounds for drug discovery. This guide aims to provide a detailed repository of its fundamental physical properties to facilitate its use in a laboratory setting.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its application in chemical reactions. This compound is a solid at room temperature, a characteristic that influences its handling and purification.

General Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 115–116 °C | [3] |

| CAS Number | 2314-37-6 | [1] |

Solubility

While quantitative solubility data is not extensively published, empirical evidence from purification protocols provides valuable insights. This compound is typically purified by column chromatography using a mixture of petroleum ether and ethyl acetate[3]. This indicates good solubility in moderately polar organic solvents. It is expected to have limited solubility in water due to the predominantly nonpolar aromatic ring and the large iodine atom, despite the presence of the polar aldehyde and methoxy groups. Researchers should consider solvents like dichloromethane, chloroform, ethyl acetate, and acetone for reactions and characterizations.

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The ¹H and ¹³C NMR spectra of this compound provide a clear fingerprint of its structure.

Experimental Workflow for NMR Sample Preparation

Sources

3-Iodo-4-methoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Iodo-4-methoxybenzaldehyde (C₈H₇IO₂)

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis.[1] Characterized by an aromatic ring functionalized with an aldehyde, a methoxy group, and an iodine atom, this compound's unique electronic and steric properties make it a valuable building block for complex molecular architectures.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it is frequently employed in the synthesis of pharmaceuticals, including anti-cancer agents, and can be adapted for the creation of fluorescent probes for biological imaging.[1] The strategic placement of the iodo and methoxy groups influences the reactivity of the aldehyde and the aromatic ring, enabling a wide range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, purification, analytical characterization, and key applications for researchers and professionals in drug development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification. The compound is typically a solid at room temperature and should be stored under refrigerated conditions to ensure its stability.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2314-37-6 | [2][3] |

| Molecular Formula | C₈H₇IO₂ | [3][4] |

| Molecular Weight | 262.04 g/mol | [2][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 107-116 °C | [5] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | RVWOHBWQJGLXIJ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)I | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of its precursor, 4-methoxybenzaldehyde (p-anisaldehyde). The electron-donating methoxy group activates the aromatic ring, directing the incoming electrophile (an iodine species) primarily to the ortho position (C3), which is sterically less hindered than the other ortho position (C5).

Synthetic Pathway: Electrophilic Iodination

A robust and efficient method for this transformation involves the use of iodine in conjunction with an oxidant or an electrophilic fluorine source like Selectfluor.[4] This combination generates a highly electrophilic iodine species in situ, which readily reacts with the activated aromatic ring of p-anisaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the iodination of activated arylaldehydes.[4]

Materials:

-

p-Anisaldehyde (1.00 g, 7.34 mmol)

-

Iodine (I₂) (932 mg, 3.67 mmol)

-

Selectfluor (1.56 g, 4.40 mmol)

-

Methanol (75 mL)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of p-anisaldehyde in methanol, add iodine and Selectfluor.[4]

-

Heat the reaction mixture at 50 °C for approximately 21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic species and remove unreacted iodine.[4]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification Workflow

The crude this compound is typically purified by column chromatography to remove unreacted starting materials and any side products.

Caption: Synthesis and Purification Workflow for this compound.

A typical solvent system for column chromatography is a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v), which effectively separates the desired product.[5]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR data are highly characteristic.

| Technique | Parameters | Observed Chemical Shifts (δ) in ppm | Source(s) |

| ¹H NMR | 400 MHz, CDCl₃ | 9.82 (s, 1H, -CHO), 8.31 (d, J=1.9 Hz, 1H, Ar-H), 7.86 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 6.93 (d, J=8.5 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃) | [5] |

| ¹³C NMR | 101 MHz, CDCl₃ | 189.4 (C=O), 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 (Aromatic C), 56.8 (-OCH₃) | [5] |

Interpretation:

-

The singlet at 9.82 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.[5]

-

The three distinct signals in the aromatic region confirm the trisubstituted benzene ring.[5]

-

The singlet at 3.98 ppm integrates to three protons, corresponding to the methoxy group.[5]

-

The ¹³C NMR spectrum shows the aldehydic carbon at 189.4 ppm and the carbon bearing the iodine atom at a relatively upfield position (86.5 ppm) due to the heavy atom effect.[5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z).

-

Technique: Electrospray Ionization (ESI)

-

Calculated m/z for [M+H]⁺ (C₈H₈IO₂⁺): 262.9564[5]

-

Found m/z: 262.9576[5]

The excellent agreement between the calculated and found mass confirms the molecular formula of the synthesized compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether linkage in the methoxy group, usually found in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Vapor phase IR spectra for this compound are available in public databases such as SpectraBase.[3]

Applications in Research and Development

The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

-

Pharmaceutical Synthesis: It is a valuable precursor for synthesizing more complex molecules with potential biological activity.[1] The benzaldehyde moiety can participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions to build larger carbon skeletons.

-

Cross-Coupling Reactions: The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of various substituents, including alkyl, aryl, and amino groups, at the C3 position, which is a common strategy in drug discovery programs.

-

Fluorescent Probes: The substituted benzaldehyde scaffold can be elaborated into fluorescent dyes and probes.[1] The electronic properties of the molecule can be fine-tuned through reactions at the iodo- and aldehyde- positions to achieve desired photophysical characteristics.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its synthesis via electrophilic iodination of p-anisaldehyde is efficient and scalable. The presence of three distinct functional groups provides chemists with a versatile platform for constructing complex molecular targets, making it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. The robust protocols for its synthesis and purification, combined with clear analytical characterization methods, ensure its reliable application in multi-step synthetic campaigns.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

-

Chemical Block. (n.d.). 3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Reddit. (n.d.). Mass spectrum for 4-methoxybenzaldehyde. Retrieved from [Link]

-

Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Retrieved from [Link]

-

Chegg. (n.d.). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring an aldehyde group, a methoxy group, and an iodine atom on the benzene ring, imparts unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and novel materials.[1] In the realm of drug discovery, this compound is a valuable building block for creating complex molecules with potential therapeutic applications, including anti-cancer agents.[1] Its utility also extends to the synthesis of fluorescent probes for biological imaging and the development of new polymers and coatings.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in research and development.

Physicochemical Properties of this compound

The physical state of this compound under standard conditions is a solid.[2] The precise melting and boiling points are critical parameters for its purification, handling, and reaction setup. These values are influenced by the intermolecular forces, molecular weight, and symmetry of the compound.

| Property | Value | Source(s) |

| Melting Point | 107-112 °C | [2][3] |

| 104-106 °C | [4] | |

| 115-116 °C | [5] | |

| Boiling Point | 325 °C at 760 mmHg | [4] |

| Molecular Formula | C₈H₇IO₂ | [3] |

| Molecular Weight | 262.04 g/mol | [2][6] |

The variation in the reported melting point range can be attributed to the purity of the substance and the experimental method used for its determination. For instance, a 97% pure sample is reported to melt in the range of 107-112 °C.[2][3]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid. The following protocol outlines a standard method for determining the melting point of this compound.

Objective: To accurately determine the melting point range of a synthesized or acquired sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover or digital melting point apparatus)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing in the capillary tube.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated and functioning correctly.

-

Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point quickly (around 10-15 °C per minute). As the temperature approaches the lower end of the expected range (approximately 95-100 °C), reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe the sample and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

-

-

Repeat for Accuracy: It is good practice to perform the measurement at least twice to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

Caption: Workflow for the determination of the melting point of this compound.

Conclusion

A precise understanding and experimental determination of the melting and boiling points of this compound are fundamental for its application in scientific research and drug development. These physical constants not only provide a criterion for purity but also inform the conditions required for its successful use in chemical synthesis. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this versatile chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1494376, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11265892, 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For: [Article Title]. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163588606, 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

-

Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2018). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

-

Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Iodo-4-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxybenzaldehyde is a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally similar compounds, theoretical solubility models, and established experimental protocols to provide a robust framework for understanding and predicting its solubility. We will delve into the theoretical underpinnings of solubility using Hansen Solubility Parameters (HSP), provide estimated solubility values in a range of common organic solvents, and present a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility.

Introduction: The Significance of this compound

This compound, a substituted aromatic aldehyde, serves as a versatile building block in organic synthesis. Its molecular structure, featuring an aldehyde group, a methoxy group, and an iodine atom on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. The aldehyde functionality is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methoxy group influences the electronic properties of the aromatic ring, and the iodine atom is an excellent leaving group in cross-coupling reactions, making this compound particularly valuable in modern synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization), and formulating it for various applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | |

| Appearance | White to pale yellow solid | - |

| Melting Point | 107-112 °C | |

| Boiling Point | 325 °C at 760 mmHg (Predicted) | - |

| XLogP3 | 2.5 |

The solid nature of this compound at room temperature and its relatively non-polar character, as indicated by the positive XLogP3 value, suggest that it will be more soluble in organic solvents than in water.

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility prediction. Hansen Solubility Parameters (HSP) provide a quantitative method to apply this principle by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent can be used to predict solubility. The distance (Ra) between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δd (Dispersion) | 19.5 |

| δp (Polar) | 8.5 |

| δh (Hydrogen Bonding) | 6.0 |

| Total (δt) | 22.4 |

Hansen Solubility Parameters of Common Organic Solvents

The table below lists the HSP values for a range of common organic solvents.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Source: Hansen Solubility Parameters: A User's Handbook, Second Edition

By comparing the estimated HSP of this compound with those of the solvents, we can predict which solvents are likely to be good candidates for dissolution. Solvents with HSP values closer to those of the solute will generally exhibit higher solubility.

Estimated Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, by examining the solubility of structurally similar compounds, such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde, we can make informed estimations. 3,4-Dimethoxybenzaldehyde is reported to be freely soluble in alcohol and diethyl ether, and slightly soluble in hot water.[3][5][6] 4-Methoxybenzaldehyde is readily soluble in ether, chloroform, acetone, and alcohols.[1]

Based on these analogs and the principles of "like dissolves like," the following table provides an estimated qualitative and semi-quantitative solubility profile for this compound at ambient temperature.

| Solvent | Polarity Index | Estimated Solubility | Rationale |

| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | High | Similar to methanol, good for dissolving polar organic compounds. |

| Acetone | 5.1 | Very High | Polar aprotic solvent with a carbonyl group that can interact with the solute. |

| Ethyl Acetate | 4.4 | High | Moderately polar solvent, often used in chromatography for similar compounds. |

| Dichloromethane | 3.1 | Very High | A versatile, slightly polar solvent effective for a wide range of organic compounds. |

| Chloroform | 4.1 | Very High | Similar to dichloromethane, a good solvent for many aromatic compounds. |

| Toluene | 2.4 | Moderate | Non-polar aromatic solvent; solubility is expected due to the aromatic nature of the solute. |

| Hexane | 0.1 | Low to Moderate | Non-polar aliphatic solvent; solubility is likely to be limited. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Another highly polar aprotic solvent with strong solvating capabilities. |

It is crucial to note that these are estimations. For applications requiring precise solubility data, experimental determination is essential.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[7][8] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Rationale Behind the Shake-Flask Method

The shake-flask method is trusted for its direct measurement of solubility at equilibrium. By allowing excess solid to equilibrate with the solvent over an extended period, the resulting concentration in the liquid phase represents the true thermodynamic solubility under the specified conditions. This is in contrast to kinetic solubility methods, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[4]

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of the Slurry: a. Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that undissolved material is clearly visible throughout the experiment. b. Add a known volume of the selected organic solvent to the vial.

-

Equilibration: a. Tightly cap the vial to prevent solvent evaporation. b. Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). c. Agitate the slurry for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, longer times may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, indicating that equilibrium has been reached.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze both the standard solutions and the filtered sample from step 3c by HPLC. A reverse-phase C18 column is often suitable for aromatic aldehydes. The mobile phase and detection wavelength should be optimized for the compound. For benzaldehyde derivatives, UV detection is typically effective.[9][10] c. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. d. Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration is the thermodynamic solubility.

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in the literature, a comprehensive understanding of its likely behavior can be achieved through the analysis of structurally similar compounds and the application of theoretical models such as Hansen Solubility Parameters. This guide has provided a robust framework for researchers, scientists, and drug development professionals to estimate, predict, and experimentally determine the solubility of this important synthetic intermediate. The provided step-by-step protocol for the shake-flask method offers a reliable means to obtain accurate thermodynamic solubility data, which is indispensable for the successful application of this compound in research and development.

References

-

4-Methoxybenzaldehyde - Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., Hunter, R. P., Martinez, M. N., Messenheimer, J. R., Modric, S., Papich, M. G., Parr, A. F., Riviere, J. E., & Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 46–51. [Link]

-

Li, X., Wang, H., Liu, Y., & Zhang, Y. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(13), 7285–7291. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Ionescu, R., Zgola-Mrozek, B., & Bacalum, F. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200.

-

Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved January 11, 2026, from [Link]

-

Algazally, M. E., Tiz, D. B., Delgado, D. R., Lawal, O., & Hardy, J. G. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Online forum post]. ResearchGate. [Link]

- Al-Ghamdi, S., & Nasr, M. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 28(1), 237-239.

-

Hansen Solubility Parameters. (n.d.). Retrieved January 11, 2026, from [Link]

-

3,4-Dimethoxybenzaldehyde. (n.d.). CD Formulation. Retrieved January 11, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. enamine.net [enamine.net]

- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 4. kinampark.com [kinampark.com]

- 5. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. agilent.com [agilent.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 3-Iodo-4-methoxybenzaldehyde: An In-Depth Guide to ¹H and ¹³C NMR Interpretation

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-iodo-4-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in organic synthesis. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we present a definitive protocol for the structural elucidation of this compound. This document is intended for researchers, chemists, and drug development professionals who rely on robust spectroscopic data for unambiguous molecular characterization.

Introduction: The Role of NMR in Structural Verification

The precise characterization of chemical compounds is a cornerstone of scientific research and development. Among the suite of analytical tools available, NMR spectroscopy is preeminent in its ability to provide a detailed atomic-level map of a molecule's structure.[1] For a molecule such as this compound, with its distinct electronic environments created by the interplay of an aldehyde, a methoxy group, and a heavy iodine atom on an aromatic ring, NMR serves as the ultimate arbiter of structural integrity. This guide will not only present the spectral data but also explain the underlying principles that govern the observed phenomena, thereby providing a framework for analyzing similarly substituted aromatic systems.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol represents a self-validating system designed to yield high-resolution spectra for small organic molecules like this compound.

Sample Preparation

-

Analyte Mass: Weigh approximately 15-25 mg of solid this compound for ¹H NMR. For a subsequent ¹³C NMR experiment, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2][3][4]

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the solvent of choice. Its high solubility for a broad range of organic compounds and its single residual proton peak (δ ≈ 7.26 ppm) that does not typically interfere with analyte signals make it ideal.[2] Use approximately 0.6-0.7 mL of solvent.[5][6]

-

Homogenization: Prepare the sample in a clean, dry vial. Add the solvent to the solid and gently agitate until the sample is fully dissolved, creating a clear, homogeneous solution.[6]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality by interfering with the magnetic field homogeneity, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2] Its single, sharp resonance peak is upfield from most organic proton and carbon signals.[5]

Spectrometer Configuration

-

Instrument: A 400 MHz (for ¹H) / 101 MHz (for ¹³C) spectrometer.

-

Pulse Sequence: Standard one-pulse sequence for ¹H and a proton-decoupled pulse sequence for ¹³C.

-

Acquisition Parameters: Sufficient scans are acquired to ensure a high signal-to-noise ratio. For ¹³C, this may range from several hundred to several thousand scans.

Structural Analysis Workflow

The process of elucidating a molecule's structure from NMR data is a logical, step-wise procedure. Data from ¹H and ¹³C experiments provide complementary information that, when combined, leads to an unambiguous assignment.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity through spin-spin coupling. The spectrum of this compound shows five distinct signals.

Caption: Structure of this compound with proton numbering.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ at 400 MHz.[8]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| Hₐ (Aldehyde) | 9.82 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the anisotropic effect of the C=O bond, placing it significantly downfield. |

| H₂ | 8.31 | Doublet (d) | 1.9 | 1H | This proton is ortho to the electron-withdrawing aldehyde group, causing significant deshielding. It is coupled only to H₆ via a four-bond meta-coupling (⁴J), resulting in a small doublet. |

| H₆ | 7.86 | Doublet of Doublets (dd) | 8.5, 2.0 | 1H | This proton is ortho to the C-I bond and meta to the aldehyde. It experiences coupling from H₅ (ortho, ³J ≈ 8.5 Hz) and H₂ (meta, ⁴J ≈ 2.0 Hz), resulting in a dd pattern. |

| H₅ | 6.93 | Doublet (d) | 8.5 | 1H | This proton is ortho to the electron-donating methoxy group, making it the most shielded (upfield) aromatic proton. It is coupled only to H₆ (ortho, ³J ≈ 8.5 Hz). |

| Hₘ (Methoxy) | 3.98 | Singlet (s) | - | 3H | The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is characteristic for an aryl methyl ether. |

Key Interpretive Insights:

-

Chemical Shift Trends: The electron-withdrawing aldehyde group deshields ortho (H₂) and para protons. Conversely, the electron-donating methoxy group shields its ortho proton (H₅). The large iodine atom also exerts deshielding effects on its adjacent protons (H₂ and H₆).

-

Coupling Constants: The magnitude of the coupling constant (J) is diagnostic. The large J value of 8.5 Hz is characteristic of ortho-coupling (³J) between adjacent protons on a benzene ring (H₅-H₆). The smaller J value of ~2.0 Hz is typical for meta-coupling (⁴J) across four bonds (H₂-H₆).[9] Long-range coupling between the aldehyde proton and H₅ is sometimes observed in benzaldehydes but is not resolved here.[10]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of those carbons. For this compound, all eight carbons are chemically non-equivalent, giving rise to eight distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ at 101 MHz.[8]

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | 189.4 | The carbonyl carbon is extremely deshielded due to the attached electronegative oxygen and its sp² hybridization, placing it furthest downfield.[11][12] |

| C₄ | 162.8 | This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong deshielding effect. |

| C₂ | 141.1 | This carbon is adjacent to the deshielding aldehyde group. |

| C₆ | 132.1 | Aromatic carbon adjacent to the carbon bearing the aldehyde. |

| C₁ | 131.4 | The ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by the substituent.[13][14] |

| C₅ | 110.5 | This carbon is ortho to the electron-donating methoxy group and is therefore significantly shielded (upfield). |

| C₃ | 86.5 | The carbon directly bonded to iodine. The "heavy atom effect" of iodine causes significant shielding, shifting this signal remarkably upfield compared to other aromatic carbons. |

| -OCH₃ | 56.8 | The sp³ hybridized carbon of the methoxy group, appearing in the typical aliphatic region. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unequivocal structural confirmation of this compound. The ¹H spectrum precisely defines the substitution pattern on the aromatic ring through characteristic chemical shifts and spin-spin coupling patterns. Complementarily, the ¹³C spectrum confirms the presence of eight unique carbon atoms, including the diagnostic downfield aldehyde carbon and the uniquely shielded ipso-carbon attached to iodine. This guide provides a robust framework and detailed reference data for scientists engaged in the synthesis and characterization of related small molecules.

References

- Vertex AI Search. (n.d.). Basic 1h And 13c Nmr Spectroscopy.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.

- Wissen Bookstore. (n.d.). Fundamentals Of 1h Nmr And 13c Nmr Spectroscopy.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Slideshare. (n.t.). Comparison of 1H-NMR and 13C-NMR.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Unknown Source. (n.d.). NMR Sample Preparation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. organomation.com [organomation.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Iodo-4-methoxybenzaldehyde using Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 3-Iodo-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₇IO₂), a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the principles of instrument selection, ionization techniques, and the intricate fragmentation pathways observed, particularly under Electron Ionization (EI). We present a detailed, field-proven protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) and offer a systematic approach to spectral interpretation. The guide is anchored in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility in organic synthesis is significant. Its structure, featuring an aldehyde, a methoxy group, and an iodine atom, presents a unique analytical challenge and a rich source of information in mass spectrometry. The verification of its identity and purity is paramount in multi-step synthetic processes, making mass spectrometry an indispensable tool. This guide moves beyond simple data reporting to explain the causality behind the observed mass spectrum, empowering the analyst to interpret data with confidence and precision. The primary objective is to elucidate the compound's structure by systematically analyzing its molecular ion and the daughter ions generated through controlled fragmentation.

Core Physicochemical Properties

A precise understanding of a molecule's properties is the foundation of any mass spectrometric analysis. These values dictate the choice of instrumentation and analytical conditions. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight (Average) | 262.04 g/mol | [1][3] |

| Monoisotopic (Exact) Mass | 261.94908 Da | [1] |

| CAS Number | 2314-37-6 | [1][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 104-112 °C | [2] |

| Natural Iodine Isotope | ¹²⁷I (100% abundance) | [4][5] |

Instrumentation and Rationale for Ionization

The selection of an appropriate ionization technique is critical and is dictated by the analyte's properties and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile and thermally stable compound like this compound, GC-MS is the method of choice for detailed structural analysis.

-

Expertise & Rationale: The 70 eV energy used in Electron Ionization (EI) is a robust, highly reproducible method that induces extensive and predictable fragmentation.[6] This "hard" ionization technique is ideal for creating a characteristic "fingerprint" of the molecule, allowing for unambiguous identification through the analysis of its fragment ions. The resulting mass spectrum can be compared against spectral libraries for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

When analyzing reaction mixtures or samples where thermal degradation is a concern, LC-MS with a soft ionization technique like ESI is preferable.

-

Expertise & Rationale: ESI is a "soft" ionization method that typically imparts minimal excess energy to the analyte, resulting in a spectrum dominated by the protonated molecule, [M+H]⁺.[7] This is exceptionally useful for unequivocally determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass of the protonated molecule, allowing for the confident determination of its elemental formula.[7]

Interpreting the Mass Spectrum: A Predictive Analysis

The mass spectrum of this compound is distinguished by its molecular ion and a series of characteristic fragments.

The Molecular Ion (M•⁺) and Isotopic Signature

Under EI conditions, the molecular ion peak is expected to be observed at m/z 262 , corresponding to the monoisotopic mass of the molecule (C₈H₇¹²⁷IO₂). Aromatic systems are known to produce relatively stable molecular ions, so this peak should be clearly visible.[8]

A crucial point of interpretation involves the isotopic pattern. Unlike chlorine or bromine, natural iodine is monoisotopic (100% ¹²⁷I).[4][5] Therefore, the spectrum will not exhibit a characteristic M+2 peak from the halogen. The only significant isotopic peak will be the M+1 peak, primarily due to the natural abundance of ¹³C (1.1%).

Primary Fragmentation Pathways (EI)

The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting cations. The most probable fragmentation pathways are initiated by the loss of loosely bound electrons or small, stable neutral species.

-

α-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage.

-

Loss of a Hydrogen Radical (M-1): Loss of the aldehydic hydrogen (H•) is a classic fragmentation pattern for aldehydes, leading to the formation of a highly stable acylium ion at m/z 261 .[8] This is often a prominent peak.

-

Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the •CHO radical, yielding an iodinated anisole radical cation at m/z 233 .[8]

-

-

Cleavage at Substituents:

-

Loss of a Methyl Radical (M-15): The methoxy group can lose a methyl radical (•CH₃) to form an ion at m/z 247 .

-

Loss of an Iodine Radical (M-127): The C-I bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a methoxybenzoyl cation at m/z 135 .

-

-

Secondary Fragmentation:

-

Decarbonylation (Loss of CO): The acylium ion at m/z 261 can lose a neutral carbon monoxide (CO) molecule to produce the fragment at m/z 233 .[6] This provides a secondary pathway to the same m/z value as the loss of the formyl radical.

-

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to aid in spectral interpretation.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Ions

| m/z (Nominal) | Proposed Formula | Description of Loss |

| 262 | C₈H₇IO₂•⁺ | Molecular Ion (M•⁺) |

| 261 | C₈H₆IO₂⁺ | Loss of H• from aldehyde |

| 247 | C₇H₄IO₂⁺ | Loss of •CH₃ from methoxy group |

| 233 | C₇H₆IO⁺ | Loss of •CHO or loss of CO from m/z 261 |

| 135 | C₈H₇O₂⁺ | Loss of I• |

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for acquiring high-quality EI mass spectra. Instrument parameters should be optimized based on the specific system in use.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

- Perform a serial dilution to a working concentration of 10-50 µg/mL. High concentrations can lead to source contamination and spectral distortion.

2. GC-MS Instrument Parameters: